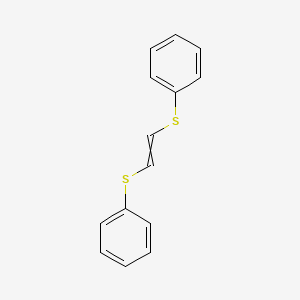
1,2-Bis(phenylthio)ethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Bis(phenylthio)ethylene is an organic compound with the molecular formula C14H12S2. It is characterized by the presence of two phenylthio groups attached to an ethylene backbone. This compound exists as a mixture of cis and trans isomers and is known for its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(phenylthio)ethylene can be synthesized through various methods. One common synthetic route involves the reaction of phenyl vinyl sulfide with bromine to form 1-bromovinyl phenyl sulfide, which is then treated with sodium hydroxide and a phase-transfer catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
1,2-Bis(phenylthio)ethylene undergoes various chemical reactions, including:
Isomerization: The compound can undergo cis-trans isomerization induced by benzenethiyl radicals.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Isomerization: Benzenethiyl radicals are commonly used to induce cis-trans isomerization.
Substitution: Electrophilic reagents such as bromine can react with this compound under mild conditions.
Major Products Formed
Isomerization: The major products are the cis and trans isomers of this compound.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
科学的研究の応用
1,2-Bis(phenylthio)ethylene has several scientific research applications:
Chemistry: It is used as a model compound to study cis-trans isomerization and radical reactions.
Biology and Medicine:
Industry: The compound’s reactivity makes it useful in the synthesis of other organic compounds and materials.
作用機序
The mechanism of action of 1,2-bis(phenylthio)ethylene involves its ability to undergo cis-trans isomerization and participate in radical reactions. The molecular targets and pathways involved include the interaction with benzenethiyl radicals, which facilitate the isomerization process .
類似化合物との比較
Similar Compounds
1,2-Bis(methylthio)ethylene: Similar in structure but with methylthio groups instead of phenylthio groups.
1,2-Bis(phenylthio)ethane: Similar but with an ethane backbone instead of ethylene.
Uniqueness
1,2-Bis(phenylthio)ethylene is unique due to its ability to undergo cis-trans isomerization and its reactivity with radicals. The presence of phenylthio groups also imparts distinct chemical properties compared to similar compounds.
特性
CAS番号 |
23528-44-1 |
|---|---|
分子式 |
C14H12S2 |
分子量 |
244.4 g/mol |
IUPAC名 |
[(Z)-2-phenylsulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H/b12-11- |
InChIキー |
UHGSEDVQATYWGI-QXMHVHEDSA-N |
SMILES |
C1=CC=C(C=C1)SC=CSC2=CC=CC=C2 |
異性体SMILES |
C1=CC=C(C=C1)S/C=C\SC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)SC=CSC2=CC=CC=C2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the cis-trans isomerization of 1,2-Bis(phenylthio)ethylene in the presence of thiyl radicals?
A1: Research has shown that benzenethiyl radicals can induce both cis-trans isomerization and phenylthio group exchange in this compound. [] Interestingly, the final cis/trans ratio of the compound differs depending on whether the reaction is initiated by thiyl radicals or iodine. This suggests that the final isomeric composition is governed by kinetic factors when thiyl radicals are involved. [] This insight is valuable for understanding the reactivity of this compound and its potential applications in radical-mediated reactions.
Q2: How does the presence of the phenylthio groups in this compound influence its interaction with DNA?
A2: While this compound itself has not been directly studied for its DNA interaction, closely related thiophenyl esters, specifically p-hydroxycinnamic-thiophenyl ester and p-N,N-dimethylaminocinnamic-thiophenyl ester, exhibit notable changes in their chromophoric and fluorophoric properties upon interaction with calf-thymus DNA. [] This suggests that the phenylthio moiety could play a role in mediating interactions with biomacromolecules like DNA. Further research focusing on this compound is needed to confirm this hypothesis.
Q3: How does the reactivity of 1-alkyl-2-(phenylthio)vinyl radicals differ from their 1-phenyl-2-(phenylthio)vinyl counterparts in reactions with benzenethiol and diphenyl disulfide?
A3: Studies have shown that the reactivity of these vinyl radicals is heavily influenced by the substituent at the 1-position. 1-Alkyl-2-(phenylthio)vinyl radicals readily react with benzenethiol, forming a mixture of (E)- and (Z)-vinyl sulfide adducts. The ratio of these isomers depends on the steric hindrance of the alkyl substituent. [] Conversely, 1-phenyl-2-(phenylthio)vinyl radicals demonstrate a preference for trans-stereoselective addition of benzenethiol or diphenyl disulfide. This selectivity is attributed to a bonding interaction between the unpaired electron and the adjacent sulfur atom, hindering attack from the cis side. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















